molecular formula C19H24N2O4S B2567174 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine CAS No. 606945-01-1

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine

Cat. No.: B2567174
CAS No.: 606945-01-1
M. Wt: 376.47
InChI Key: TUOHPINRADNWIR-UHFFFAOYSA-N
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Description

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is a synthetic compound with the molecular formula C19H24N2O4S and a molecular weight of 376.47 g/mol. This compound is used in various scientific experiments and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine typically involves the reaction of 1-ethylpiperazine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperidine
  • 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}morpholine
  • 1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}thiomorpholine

Uniqueness

1-Ethyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine is unique due to its specific structural features, such as the presence of the piperazine ring and the sulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-ethyl-4-[4-(2-methoxyphenoxy)phenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-3-20-12-14-21(15-13-20)26(22,23)17-10-8-16(9-11-17)25-19-7-5-4-6-18(19)24-2/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOHPINRADNWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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